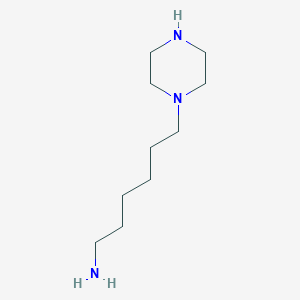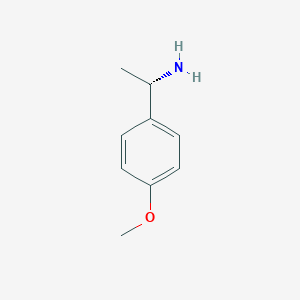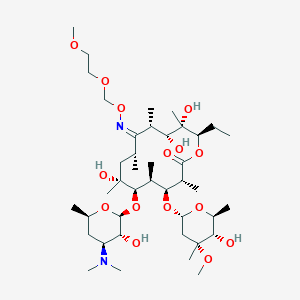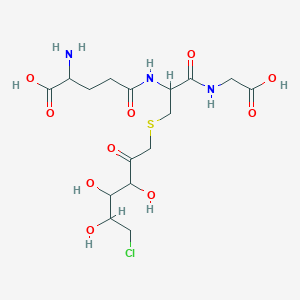
2-Methoxyequilin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyequilin is a natural estrogenic compound found in plants such as red clover. It has been studied for its potential use in hormone replacement therapy due to its estrogenic properties.
作用機序
2-Methoxyequilin binds to estrogen receptors in the body, which can lead to various physiological effects. It has been shown to increase bone density, improve cardiovascular health, and enhance cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve bone density by stimulating the production of osteoblasts, which are cells that build bone. It has also been shown to improve cardiovascular health by reducing inflammation and improving blood vessel function. Additionally, it has been shown to enhance cognitive function by increasing blood flow to the brain.
実験室実験の利点と制限
One advantage of studying 2-Methoxyequilin is its natural origin, which makes it a potentially safer alternative to synthetic hormones. However, its limited availability and high cost can be a limitation for lab experiments.
将来の方向性
Future research on 2-Methoxyequilin could focus on its potential use in cancer treatment, as well as its effects on other physiological processes such as immune function and metabolism. Additionally, further studies could investigate the optimal dose and duration of treatment with this compound for various health conditions.
合成法
2-Methoxyequilin can be synthesized from equol, which is a metabolite of the soy isoflavone daidzein. Equol can be converted to this compound through a series of chemical reactions, including demethylation and cyclization.
科学的研究の応用
2-Methoxyequilin has been studied for its potential use in hormone replacement therapy. It has been shown to have estrogenic effects on bone density, cardiovascular health, and cognitive function. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
特性
CAS番号 |
116506-46-8 |
|---|---|
分子式 |
C19H22O3 |
分子量 |
298.4 g/mol |
IUPAC名 |
(9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h4,9-10,12,15,20H,3,5-8H2,1-2H3/t12-,15-,19-/m0/s1 |
InChIキー |
SDAPOCMGOIRGRQ-ODYMNIRHSA-N |
異性体SMILES |
C[C@]12CC[C@H]3C(=CCC4=CC(=C(C=C34)OC)O)[C@@H]1CCC2=O |
SMILES |
CC12CCC3C(=CCC4=CC(=C(C=C34)OC)O)C1CCC2=O |
正規SMILES |
CC12CCC3C(=CCC4=CC(=C(C=C34)OC)O)C1CCC2=O |
同義語 |
2-methoxyequilin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



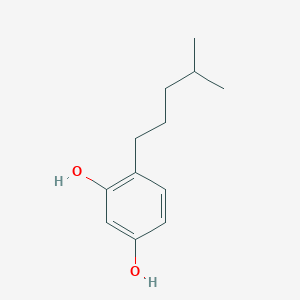
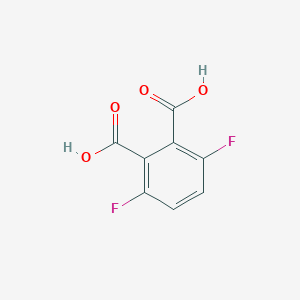
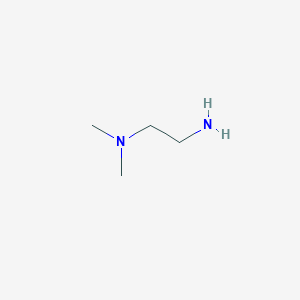
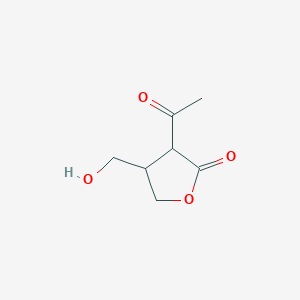
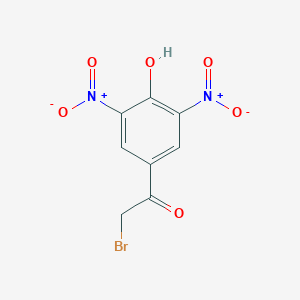
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)
